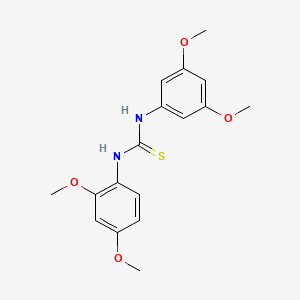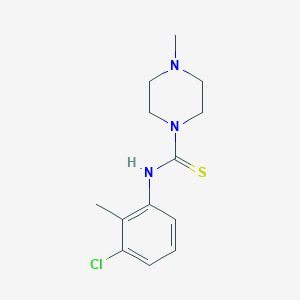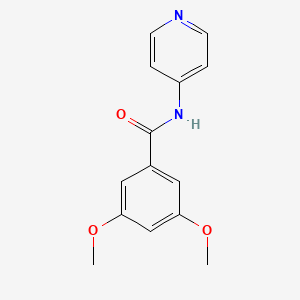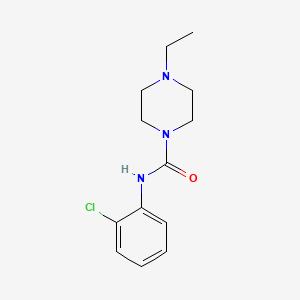
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide, also known as DBPR108, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furan-2-carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, migration, and survival. 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the Akt/mTOR pathway, which plays a crucial role in cell survival and growth. In addition, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth. In addition, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to inhibit the aggregation of amyloid proteins, which are implicated in neurodegenerative diseases. 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
实验室实验的优点和局限性
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit various signaling pathways involved in cell proliferation, migration, and survival. However, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for the study of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide. One possible direction is to investigate the use of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide in combination with other anti-cancer drugs to enhance its efficacy and reduce potential toxicity. Another direction is to investigate the use of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide and to optimize its synthesis for potential clinical applications.
合成方法
The synthesis of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzonitrile with 3-pyridinylboronic acid to form 2,4-dichloro-3-pyridinylboronic acid. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide. The synthesis of 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been optimized to achieve high yields and purity.
科学研究应用
5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been studied for its potential therapeutic applications in various scientific fields. In oncology, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been shown to have anti-tumor activity in vitro and in vivo by inducing apoptosis and inhibiting cell migration and invasion. In addition, 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid proteins. 5-(2,4-dichlorophenyl)-N-3-pyridinyl-2-furamide has also been investigated for its potential use in treating inflammatory diseases, such as arthritis and psoriasis, due to its ability to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
5-(2,4-dichlorophenyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-3-4-12(13(18)8-10)14-5-6-15(22-14)16(21)20-11-2-1-7-19-9-11/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYYMZIMMZCACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)


![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)
![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)

![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)
![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)
